molecular formula C11H14S2 B8629932 2-Benzyl-1,3-dithiane CAS No. 31593-52-9

2-Benzyl-1,3-dithiane

Cat. No.: B8629932
CAS No.: 31593-52-9
M. Wt: 210.4 g/mol
InChI Key: NBGQAPJQVZTDQE-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-dithiane is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₂S₂ (molecular weight: 196.33 g/mol). It features a six-membered 1,3-dithiane ring substituted at the C2 position with a benzyl group (-CH₂C₆H₅). This compound is notable for its unique reactivity in transition-metal-catalyzed reactions. For example, under palladium catalysis, this compound undergoes tandem elimination/ring-opening followed by C–S bond formation, a pathway distinct from other aryl dithianes . Structural studies of related dithianes suggest that substituents like benzyl influence ring geometry and electronic properties, which may explain its divergent reactivity .

Properties

CAS No.

31593-52-9

Molecular Formula

C11H14S2

Molecular Weight

210.4 g/mol

IUPAC Name

2-benzyl-1,3-dithiane

InChI

InChI=1S/C11H14S2/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-3,5-6,11H,4,7-9H2

InChI Key

NBGQAPJQVZTDQE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 1,3-Dithiane Derivatives

Structural and Physical Properties

The table below summarizes key physical properties and structural features of 2-benzyl-1,3-dithiane and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound C₁₀H₁₂S₂ 196.33 Not reported Benzyl group at C2; planar dithiane ring with puckering influenced by substituent
2-Benzoyl-1,3-dithiane C₁₁H₁₂OS₂ 224.34 87–88 Electron-withdrawing benzoyl group at C2; increased ring strain due to ketone
2-Phenyl-1,3-dithiane 1-oxide (trans) C₉H₈OS₂ 196.28 Not specified Equatorial sulfoxide group; S(1)-C(2)-S(3) angle reduced to 103.3° due to dipole interactions
2-(α-Dialkylaminobenzyl)-2-phenyl-1,3-dithiane Varies Varies Varies Bulky substituents; cleavage with HgO/BF₃ yields benzil (C₆H₅COC₆H₅)

Notes:

  • The benzyl group in this compound is less electron-withdrawing than the benzoyl group in 2-benzoyl-1,3-dithiane, leading to differences in acidity at the C2 position and stability of intermediates .
  • X-ray studies of 2-phenyl-1,3-dithiane oxides reveal that equatorial vs. axial sulfoxide groups significantly alter bond angles and ring puckering, a trend likely applicable to benzyl-substituted analogs .

Reactivity in Cross-Coupling and Cleavage Reactions

Palladium-Catalyzed Reactions
  • This compound : Undergoes tandem elimination/ring-opening under Pd catalysis, forming C–S bonds with trans-specificity. Proposed mechanism involves pre-coordination of sulfur to Pd, increasing C2 acidity .
  • Aryl-Substituted Dithianes (e.g., 2-phenyl-1,3-dithiane) : Typically undergo direct cross-coupling without ring-opening, highlighting the benzyl group’s role in destabilizing the dithiane framework .
Cleavage Reactions
  • This compound: Cleavage pathways under HgO/BF₃ remain unexplored in the literature, but analogous compounds provide insights: 2-(Tetrahydroisoquinolin-yl)-phenyl-1,3-dithianes: Cleave to form S-benzoyl-1,3-propanedithiol and disulfides . 2-(α-Dialkylaminobenzyl)-2-phenyl-1,3-dithianes: Yield benzil (C₆H₅COC₆H₅) under the same conditions, suggesting N-substituents dictate product selectivity .

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